



Application Notes: Quantitative Determination of (-)-Chelidonine using Thin-Layer Chromatography-Densitometry

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | (-)-Chelidonine | |
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Introduction

(-)-Chelidonine is a prominent benzophenanthridine alkaloid found in Chelidonium majus L. (greater celandine), a plant with a long history of use in traditional medicine for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Accurate and precise quantification of (-)-chelidonine in plant materials and herbal preparations is crucial for quality control, standardization, and pharmacological research. Thin-layer chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the quantitative analysis of (-)-chelidonine. This application note provides a detailed protocol for the determination of (-)-chelidonine using HPTLC-densitometry.

Principle

The method involves the separation of **(-)-chelidonine** from other components in a sample extract on a high-performance thin-layer chromatography (HPTLC) plate. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and a specific mobile phase. Following development, the plate is dried, and the separated compounds are visualized under UV light. The concentration of **(-)-chelidonine** is then determined by measuring the absorbance of its corresponding spot at a specific wavelength using a densitometer. Quantification is achieved by comparing the peak area of the sample spot to a calibration curve prepared with known concentrations of a **(-)-chelidonine** standard.



Experimental Protocols Sample Preparation (Alkaloid Fraction Extraction)

This protocol is adapted from a modified pharmacopeial procedure to extract alkaloid fractions from plant material.[1][2]

Materials and Reagents:

- Dried and powdered plant material (e.g., roots or herb of Chelidonium majus L.)
- 12% (v/v) Aqueous acetic acid
- 25% Ammonium solution
- · n-Butyl alcohol
- Water bath
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Extract 100 g of the powdered plant material with 1000 mL of 12% aqueous acetic acid in a water bath for 30 minutes.
- Filter the extract. Repeat the extraction process with the plant residue.
- Combine the filtrates and basify to a pH of 8–9 with a 25% ammonium solution.
- Extract the basified solution with n-butyl alcohol (15 x 150 mL) in a separatory funnel.
- Combine the n-butyl alcohol fractions and evaporate to dryness under reduced pressure using a rotary evaporator.



• Dissolve the residue in a known volume of methanol for application to the HPTLC plate.

Chromatographic Conditions

Several mobile phase systems have been reported for the separation of **(-)-chelidonine**. Below are two effective systems.

System 1: Two-Step Elution for Comprehensive Alkaloid Profiling[1][2][3]

- Stationary Phase: HPTLC plates coated with silica gel 60 F254 (20 x 10 cm).
- Sample Application: Apply standard and sample solutions as bands using an automated applicator.
- Mobile Phase 1: Chloroform: Methanol: Water (70:30:4, v/v/v). Develop the plate to a distance of 50 mm.
- Drying: Air-dry the plate for 15 minutes.
- Mobile Phase 2: Toluene: Ethyl acetate: Methanol (83:15:2, v/v/v). Develop the plate to a distance of 160 mm in the same direction.
- Drying: Dry the plate thoroughly in a fume hood.

System 2: Single Elution for (-)-Chelidonine Quantification[4][5]

- Stationary Phase: HPTLC plates coated with silica gel 60 F254s (10 x 10 cm).
- Sample Application: Apply standard and sample solutions as bands.
- Mobile Phase: Ethyl acetate: Formic acid: Water (7:1:1, v/v/v).
- Development: Develop the plate to a distance of 5 cm in a horizontal DS-Chamber.
- Drying: Dry the plate thoroughly.

Densitometric Analysis

Instrumentation:



- TLC Scanner (e.g., Camag TLC Scanner 3 or equivalent)
- winCATS software or equivalent for data acquisition and processing

Procedure:

- Place the dried HPTLC plate in the densitometer.
- Select the scanning wavelength. For (-)-chelidonine, the maximum absorbance is typically observed at 287 nm or 290 nm.[1][4]
- Scan the plate in absorbance mode.
- Record the peak areas of the spots corresponding to (-)-chelidonine in both the standard and sample tracks.
- Construct a calibration curve by plotting the peak area versus the concentration of the (-)chelidonine standard.
- Calculate the concentration of **(-)-chelidonine** in the sample using the regression equation from the calibration curve.

Data Presentation Quantitative Data Summary

The following tables summarize the quantitative parameters for the TLC-densitometric analysis of **(-)-chelidonine** based on published data.



| Parameter | Value | Reference |
|----------------------------------|---------------------|-----------|
| Linearity Range | 1000–10,000 ng/spot | [2] |
| Regression Equation | y = 0.5365x + 373.2 | [2] |
| Correlation Coefficient (r²) | 0.99563 | [2] |
| Limit of Detection (LOD) | 300 ng/spot | [2] |
| Limit of Quantitation (LOQ) | 1000 ng/spot | [2] |
| Scanning Wavelength (Absorbance) | 287 nm / 290 nm | [1][4] |

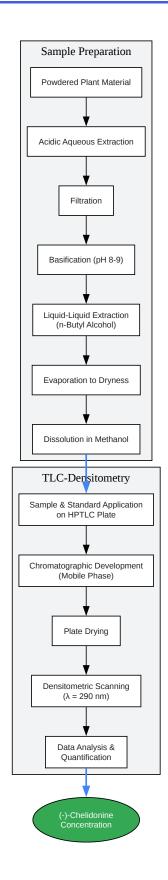
Table 1: Method Validation Parameters for (-)-Chelidonine Quantification.

| Plant Material | (-)-Chelidonine Content (mg/100 g dry matter ± SDV) | Reference |
|----------------|---|-----------|
| Spring Herb | 115.929 ± 14.694 | [1][2] |
| Spring Root | 1780.667 ± 263.522 | [1][2] |
| Autumn Herb | 187.233 ± 18.05 | [1][2] |
| Autumn Root | 382.439 ± 18.54 | [1][2] |

Table 2: Content of **(-)-Chelidonine** in Different Parts of Chelidonium majus L. Collected in Different Seasons.

Mandatory Visualization Experimental Workflow Diagram





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Caption: Workflow for (-)-Chelidonine analysis.



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